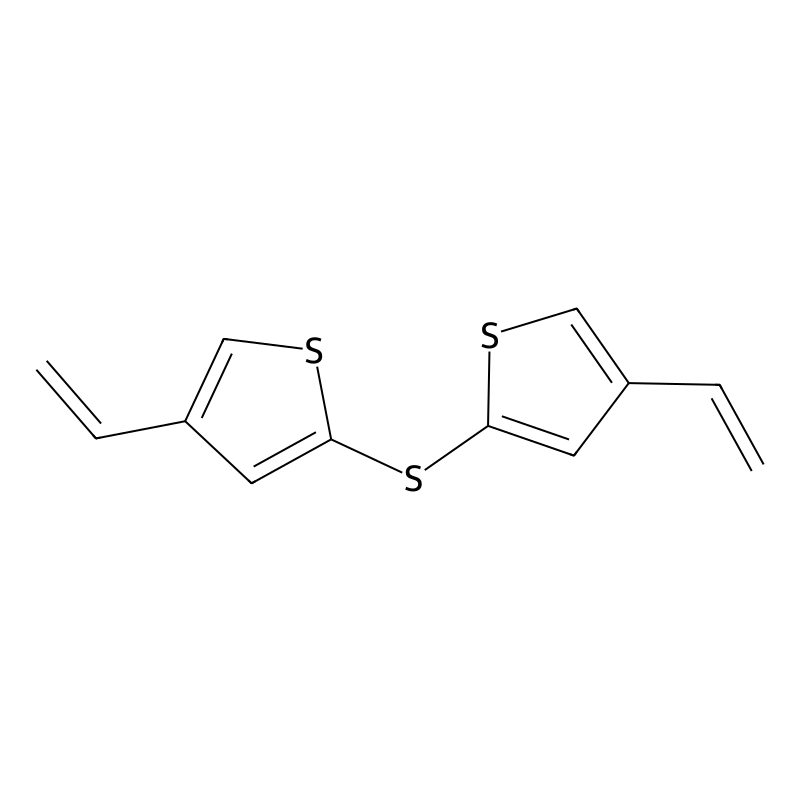Bis(4-vinylthiophenyl)sulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic electronics and material science:
Bis(4-vinylthiophenyl)sulfide contains both vinyl and thiophene groups, which are commonly found in organic materials used in various electronic applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The vinyl groups could potentially allow for cross-linking and polymerization, while the thiophene units might contribute to p-type (hole-transporting) character in organic semiconductors .
Bis(4-vinylthiophenyl)sulfide is an organic compound characterized by its unique structure, which features two vinylthiophenyl groups attached to a sulfur atom. This compound belongs to the class of sulfides and is notable for its potential applications in materials science and organic synthesis. The presence of vinyl groups allows for further chemical modifications and polymerization, making it a versatile building block in organic chemistry.
There is no current information available on the mechanism of action of BVTS.
- No data on the safety hazards associated with BVTS is currently available.
The chemical reactivity of bis(4-vinylthiophenyl)sulfide can be attributed to the vinyl groups, which can undergo various reactions such as:
- Polymerization: The vinyl groups can participate in addition polymerization, leading to the formation of polymers with enhanced properties.
- Electrophilic Substitution: The sulfur atom can act as an electrophile, allowing for nucleophilic attack by other reagents, which can modify the compound's structure and properties .
- Cross-Coupling Reactions: Utilizing transition metal catalysts, bis(4-vinylthiophenyl)sulfide can engage in cross-coupling reactions to form more complex organic molecules .
Several methods have been reported for synthesizing bis(4-vinylthiophenyl)sulfide:
- Direct Sulfidation: This method involves the reaction of 4-vinylphenol with sulfur dichloride or other sulfur sources under controlled conditions to yield the sulfide.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling reactions between vinyl halides and thiophenol derivatives can effectively produce bis(4-vinylthiophenyl)sulfide.
- Electrophilic Addition: The electrophilic addition of thiophene derivatives to vinyl compounds can also lead to the formation of this sulfide under specific conditions .
Bis(4-vinylthiophenyl)sulfide has several potential applications:
- Photoinitiators: It can serve as a photoinitiator in UV-curable coatings and adhesives due to its ability to generate reactive species upon exposure to light.
- Organic Electronics: This compound may be used in the development of organic semiconductors and photovoltaic devices due to its electronic properties.
- Polymeric Materials: Its polymerizable nature makes it suitable for creating novel materials with tailored properties for various industrial applications.
Interaction studies involving bis(4-vinylthiophenyl)sulfide focus on its behavior in different chemical environments. Research indicates that it can interact with various nucleophiles and electrophiles, which may influence its reactivity and stability. Studies examining its interactions with biological molecules could provide insights into its potential therapeutic applications.
Several compounds share structural similarities with bis(4-vinylthiophenyl)sulfide. Here are some examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bis(4-thiophenyl)sulfide | Sulfide | Lacks vinyl groups; used in organic synthesis |
| 4-Vinylphenyl sulfide | Monosulfide | Simpler structure; lower reactivity |
| Bis(phenylthio) sulfide | Sulfide | Contains phenyl groups; used as an electrophile |
| Thiobis(4-methylphenyl) sulfide | Sulfide | Methyl substituents enhance solubility |
Bis(4-vinylthiophenyl)sulfide is unique due to its dual vinyl groups, which allow for extensive chemical modifications not possible in simpler sulfides. Its ability to participate in polymerization reactions sets it apart from other similar compounds.








